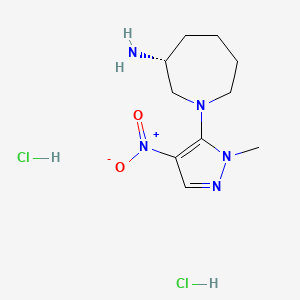![molecular formula C9H9NO5 B15058763 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethoxy group at the 5-position and a nitro group at the 6-position on the benzo[d][1,3]dioxole ring. The benzo[d][1,3]dioxole structure is a common motif in various natural products and synthetic compounds, known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole can be achieved through several synthetic routes. One common method involves the nitration of 5-ethoxybenzo[d][1,3]dioxole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Another approach involves the ethoxylation of 6-nitrobenzo[d][1,3]dioxole. This can be achieved by reacting 6-nitrobenzo[d][1,3]dioxole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the ethoxy group with a halogen.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-Ethoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: 5-Halo-6-nitrobenzo[d][1,3]dioxole.
Oxidation: 5-Ethoxy-6-nitrobenzoic acid.
Scientific Research Applications
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Similar structure with a methoxy group instead of an ethoxy group.
6-Nitrobenzo[d][1,3]dioxole: Lacks the ethoxy group, providing a simpler structure.
5-Ethoxybenzo[d][1,3]dioxole: Lacks the nitro group, focusing on the ethoxy substitution.
Uniqueness
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
5-ethoxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO5/c1-2-13-7-4-9-8(14-5-15-9)3-6(7)10(11)12/h3-4H,2,5H2,1H3 |
InChI Key |
WJIVOJPYACGTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


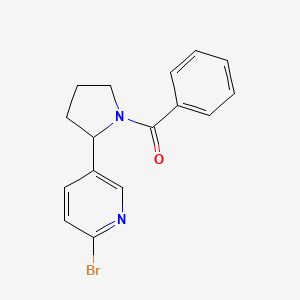
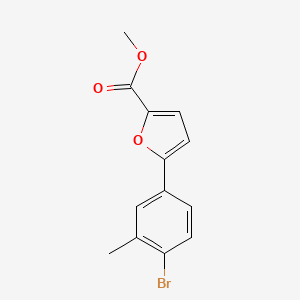
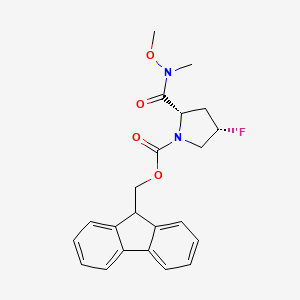
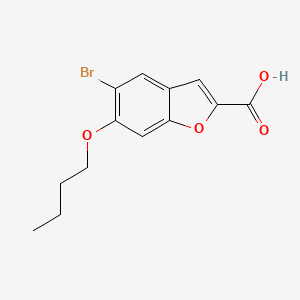

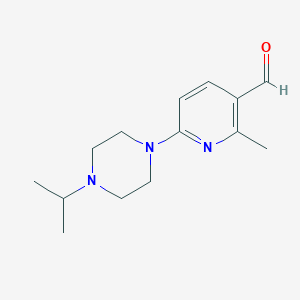
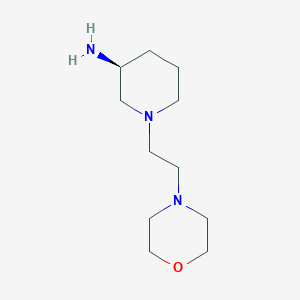
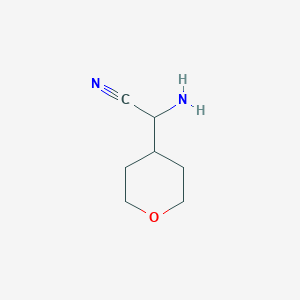
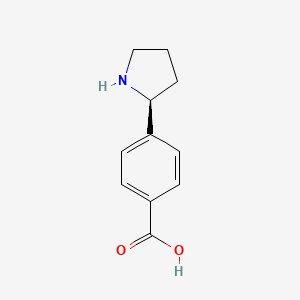
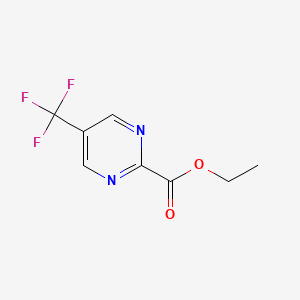
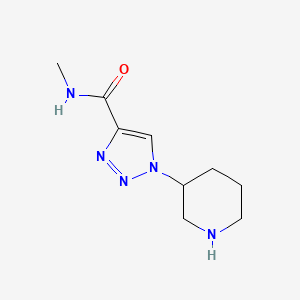
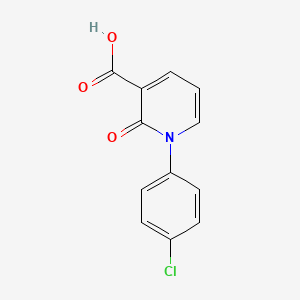
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
